![molecular formula C22H19ClN2O4S2 B14489439 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride CAS No. 64307-57-9](/img/structure/B14489439.png)
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it particularly useful in the labeling of amino acids, peptides, and proteins for fluorescence detection.
Vorbereitungsmethoden
The synthesis of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with excess phosphorus oxychloride (POCl₃) at room temperature . This reaction yields the desired sulfonyl chloride compound. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide adducts.
Fluorescent Labeling: It is used to label amino acids, peptides, and proteins, forming fluorescent derivatives that can be detected using various analytical methods such as HPLC and fluorescence microscopy.
Reaction Conditions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like acetone or acetonitrile.
Wissenschaftliche Forschungsanwendungen
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride involves its reaction with primary amino groups to form stable sulfonamide adducts. These adducts exhibit strong fluorescence, which can be detected and measured using fluorescence spectroscopy. The compound’s ability to accept energy from amino acid tryptophan through fluorescence resonance energy transfer (FRET) allows it to be used in investigating protein folding and dynamics .
Vergleich Mit ähnlichen Verbindungen
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride is unique due to its strong fluorescent properties and stability of the formed adducts. Similar compounds include:
Dansyl amide: Another derivative used for similar fluorescent labeling applications.
5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in the synthesis of various substituted pyridines and bipyridines.
These compounds share similar fluorescent properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
64307-57-9 |
|---|---|
Molekularformel |
C22H19ClN2O4S2 |
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-25(2)20-12-4-10-18-16(20)8-6-14-22(18)31(28,29)24-19-11-3-9-17-15(19)7-5-13-21(17)30(23,26)27/h3-14,24H,1-2H3 |
InChI-Schlüssel |
NVTRAILFGPTQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC4=C3C=CC=C4S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


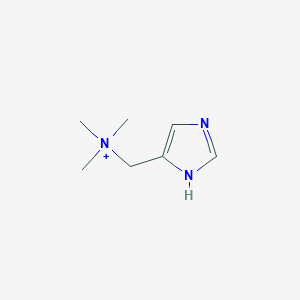
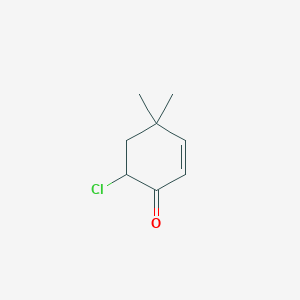
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
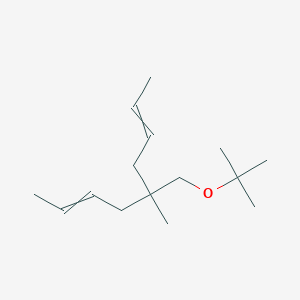
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

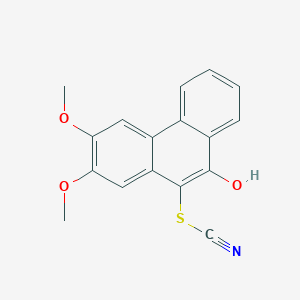
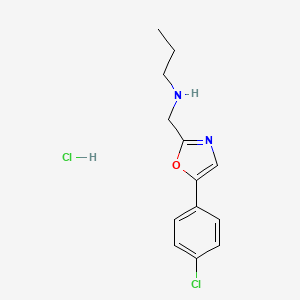
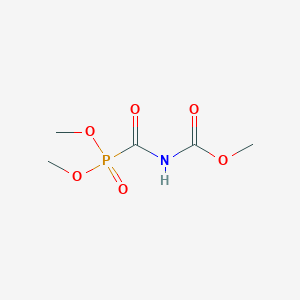
![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)


